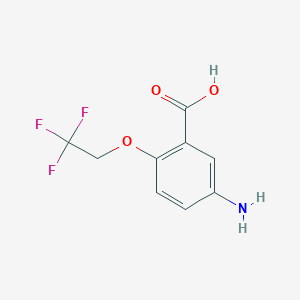

![molecular formula C10H11FN2O3 B1517939 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid CAS No. 1153395-12-0](/img/structure/B1517939.png)

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Overview

Description

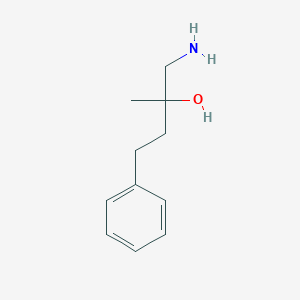

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid, commonly referred to as EFBA, is a chemical compound that has been the subject of significant scientific research. It has a molecular weight of 226.21 . The IUPAC name for this compound is 2-{[(ethylamino)carbonyl]amino}-6-fluorobenzoic acid .

Molecular Structure Analysis

The InChI code for EFBA is 1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16) . This code provides a specific textual representation of the compound’s molecular structure.It has a high melting point due to its ionic property . It is soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Scientific Research Applications

- Summary of the Application: L-Theanine (2-amino-4-(ethylcarbamoyl) butyric acid) is a non-protein amino acid with a special sweet taste, found mainly in its free amino acid form in tea leaves . It has beneficial physiological functions, such as relaxation, cognition improvement, antitumor, antihypertension, nervous system protection, and immune response activation . Therefore, L-theanine is widely applied in medicine, health care, and food industries .

- Methods of Application or Experimental Procedures: The γ-Glutamylcysteine synthetase (γ-GCS) from Escherichia coli, which catalyzes the formation of L-glutamylcysteine from L-glutamic acid and L-cysteine, was engineered into an L-theanine synthase using L-glutamic acid and ethylamine as substrates . A high-throughput screening method using a 96-well plate was developed to evaluate the L-theanine synthesis reaction . Both site-saturation mutagenesis and random mutagenesis were applied .

- Results or Outcomes: After three rounds of directed evolution, the best-performing mutant enzyme exhibited significant improvements in L-theanine production and catalytic efficiency for ethylamine, compared with the wild-type enzyme . The final L-theanine production by the mutant reached 30.4±0.3 g/L in 2 hours, with a conversion rate of 87.1%, which has great potential for industrial applications .

Safety And Hazards

EFBA is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name |

2-(ethylcarbamoylamino)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKWITUQMVGRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)

![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)

![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)